Agn-PC-0O16JX
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Overview
Description
Agn-PC-0O16JX is a compound that has garnered significant interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0O16JX typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the use of specific reagents under controlled temperature and pressure to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often involves continuous monitoring and adjustment of reaction parameters to maintain optimal conditions. Industrial production methods may also include purification steps to remove any impurities and ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0O16JX undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound that interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may be carried out using mild reducing agents under ambient conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For instance, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Agn-PC-0O16JX has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, the compound is studied for its potential effects on cellular processes and its use in drug development. In medicine, this compound is being investigated for its therapeutic potential in treating various diseases. In industry, the compound is used in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Agn-PC-0O16JX involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Several compounds are structurally similar to Agn-PC-0O16JX, including AGN-PC-0CUK9P and AGN-PC-0BWTZX . These compounds share similar functional groups and chemical properties, making them useful for comparative studies.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly valuable in applications where both properties are required. Additionally, the specific molecular interactions and pathways targeted by this compound may differ from those of similar compounds, providing unique therapeutic and industrial benefits.
Properties
CAS No. |
420121-26-2 |
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Molecular Formula |
C5H7IO2Zn |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl prop-2-enoate;iodozinc(1+) |
InChI |
InChI=1S/C5H7O2.HI.Zn/c1-3-5(6)7-4-2;;/h1,3H,4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GVOAIYSMQQZWMT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=[CH-].[Zn+]I |
Origin of Product |
United States |
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